molecular formula C8H9NOS B008759 (E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime CAS No. 19995-19-8

(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime

Cat. No. B008759
Key on ui cas rn: 19995-19-8
M. Wt: 167.23 g/mol
InChI Key: JMHKHQOLEYGCNT-VQHVLOKHSA-N
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Patent
US06903091B2

Procedure details

A solution of 6,7-dihydro-5H-benzo[b]thiophen-4-one oxime (1.67 g) in dry dichloromethane (100 mL) was cooled to 0°. Following dropwise addition of diisobutylaluminum hydride (50 ml, 1 M in hexanes), the mixture was stirred at 0° for three hours and then diluted with dichloromethane (50 mL). Sodium fluoride (8.4 g) was added, followed by water (2.7 mL). The reaction mixture was stirred vigorously for 30 minutes, then filtered, and concentrated to provide the title compound (0.81 g) as a white solid.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[C:6](=[N:10]O)[CH2:7][CH2:8][CH2:9][C:2]1=2.[H-].C([Al+]CC(C)C)C(C)C.[F-].[Na+].O>ClCCl>[S:1]1[C:2]2[CH2:9][CH2:8][CH2:7][CH2:6][NH:10][C:3]=2[CH:4]=[CH:5]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.67 g
Type
reactant
Smiles
S1C2=C(C=C1)C(CCC2)=NO
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
8.4 g
Type
reactant
Smiles
[F-].[Na+]
Step Four
Name
Quantity
2.7 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred vigorously for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S1C=CC=2NCCCCC21
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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